2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid
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Overview
Description
2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid is a synthetic organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone attached to two phenyl groups
Preparation Methods
The synthesis of 2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the benzoylnaphthalene and acetic acid moieties. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid involves its interaction with specific molecular targets. One known target is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to metabolism and inflammation . The compound binds to PPARγ, modulating its activity and influencing various cellular pathways.
Comparison with Similar Compounds
2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid can be compared with other benzophenone derivatives and indole-based compounds. Similar compounds include:
Benzophenone: A simpler structure with two phenyl groups attached to a ketone.
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler indole structure.
Naphthalene derivatives: Compounds with a naphthalene core, often used in the synthesis of dyes and pharmaceuticals.
The uniqueness of this compound lies in its combination of benzophenone, indole, and acetic acid moieties, which confer specific chemical and biological properties.
Properties
CAS No. |
853652-13-8 |
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Molecular Formula |
C30H25NO5 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid |
InChI |
InChI=1S/C30H25NO5/c32-29(33)20-31-14-13-24-19-27(11-12-28(24)31)36-16-4-15-35-26-10-9-22-17-25(8-7-23(22)18-26)30(34)21-5-2-1-3-6-21/h1-3,5-14,17-19H,4,15-16,20H2,(H,32,33) |
InChI Key |
YLXUCIABXCKZJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)OCCCOC4=CC5=C(C=C4)N(C=C5)CC(=O)O |
Origin of Product |
United States |
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